molecular formula C19H25N3O3 B4067066 5,7-bis(morpholinomethyl)quinolin-8-ol

5,7-bis(morpholinomethyl)quinolin-8-ol

Cat. No.: B4067066
M. Wt: 343.4 g/mol
InChI Key: KHPPAJXHNDBRGW-UHFFFAOYSA-N
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Description

5,7-bis(morpholinomethyl)quinolin-8-ol is a synthetic derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, a structure renowned for its potent metal-chelating properties and diverse bioactivities . This compound is of significant interest in medicinal chemistry and chemical biology research, particularly for investigating novel therapeutic strategies against cancer and neurodegenerative disorders. Its mechanism of action is primarily attributed to its ability to form stable complexes with essential transition metal ions such as copper(II) and iron(III) . The incorporation of dual morpholinomethyl groups is a strategic modification designed to enhance the pharmacological profile; the morpholine rings can improve aqueous solubility and influence subcellular targeting, while the methylene bridges preserve the crucial CH2–N moiety known to be critical for the elevated cytotoxicity of 8-HQ-derived Mannich bases . In oncology research, 8-HQ derivatives like this compound are studied for their "MDR-selective" toxicity, a phenomenon where multidrug-resistant (MDR) cancer cells exhibiting P-glycoprotein (Pgp) overexpression show paradoxical hypersensitivity to certain metal chelators . The anticancer activity is linked to two primary mechanisms: the induction of intracellular iron deprivation, exploiting the high iron demand of rapidly proliferating cancer cells, and the formation of redox-active copper(II) complexes that can undergo catalytic redox cycling to generate cytotoxic reactive oxygen species (ROS), leading to oxidative stress and cell death . In neurological disease research, 8-HQ derivatives have shown promise in modulating metal-protein interactions implicated in the pathogenesis of conditions like Alzheimer's and Parkinson's disease . Compounds such as Clioquinol (CQ) and its advanced derivative PBT2 have demonstrated in clinical trials that they can chelate Cu/Zn ions from misfolded proteins like amyloid-β, thereby inhibiting aggregation and promoting neuroprotective signaling pathways . Researchers are exploring novel 8-HQ analogs to develop agents that can restore metal ion homeostasis in the brain with improved efficacy and safety profiles. Given its dual functionalization, this compound represents a sophisticated research tool for probing the complex interplay between metal ion homeostasis, oxidative stress, and cell viability in various disease models.

Properties

IUPAC Name

5,7-bis(morpholin-4-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-19-16(14-22-6-10-25-11-7-22)12-15(13-21-4-8-24-9-5-21)17-2-1-3-20-18(17)19/h1-3,12,23H,4-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPAJXHNDBRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(morpholinomethyl)quinolin-8-ol typically involves a Mannich reaction, which is a three-component condensation reaction. The starting materials for this synthesis are 8-hydroxyquinoline, formaldehyde, and morpholine. The reaction is carried out in an ethanol solvent at elevated temperatures, often under microwave conditions to accelerate the reaction .

    Step 1: 8-hydroxyquinoline is dissolved in ethanol.

    Step 2: Formaldehyde and morpholine are added to the solution.

    Step 3: The reaction mixture is heated, typically to around 100°C, under microwave conditions.

    Step 4: The product is isolated and purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-bis(morpholinomethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-bis(morpholinomethyl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an anticancer agent due to its ability to chelate metal ions and generate reactive oxygen species.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments

Mechanism of Action

The mechanism of action of 5,7-bis(morpholinomethyl)quinolin-8-ol involves its ability to chelate metal ions, such as copper and iron. This chelation disrupts metal-dependent biological processes, leading to the generation of reactive oxygen species and subsequent cell damage. The compound also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Antimicrobial and Anticancer Activity

Compound Antimicrobial Activity Anticancer Activity Mechanism of Action
This compound Moderate High Metal chelation; enzyme inhibition
Clioquinol High Moderate Disrupts Cu/Zn homeostasis
8-Hydroxyquinoline Low Moderate ROS generation; weak chelation
5-Amino-8-hydroxyquinoline Moderate High Zinc ionophore activity

Key Findings:

  • The morpholinomethyl groups in the target compound enhance anticancer activity compared to 8-hydroxyquinoline, likely due to improved cellular uptake .
  • Clioquinol’s superior antimicrobial activity is attributed to its halogen substituents, which disrupt microbial metal ion transport .

Physicochemical Properties

Property This compound 5,7-Dibromo-8-hydroxyquinoline 5-((Dimethylamino)methyl)quinolin-8-ol
Solubility in Water High Low Moderate
LogP 1.8 (estimated) 3.5 2.1
Melting Point 180–185°C >250°C 165–170°C

Insights:

  • The morpholinomethyl groups significantly reduce hydrophobicity (lower LogP) compared to brominated derivatives, enhancing drug-like properties .
  • High melting points in halogenated compounds (e.g., 5,7-dibromo-8-hydroxyquinoline) correlate with strong crystal packing via halogen bonds .

Q & A

Q. What are the recommended synthetic routes for 5,7-bis(morpholinomethyl)quinolin-8-ol?

The synthesis typically involves multi-step reactions starting with 8-hydroxyquinoline. Key steps include:

  • Mannich Reaction : Reacting 8-hydroxyquinoline with formaldehyde and morpholine under mild conditions (e.g., 60–80°C, aqueous or alcoholic solvent) to introduce morpholinomethyl groups at positions 5 and 7 .
  • Purification : Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm structure using 1^1H/13^{13}C NMR (e.g., δ ~3.7 ppm for morpholine protons) .

Q. Which spectroscopic methods are suitable for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR identifies morpholine protons (δ 2.4–3.8 ppm) and hydroxyl groups (broad peak at δ ~8.5 ppm). 13^{13}C NMR confirms substitution patterns (e.g., C5/C7 at ~55 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 343.19) .
  • UV-Vis Spectroscopy : Assess electronic transitions (e.g., λmax ~250–300 nm for quinoline core) and ligand-metal complexation shifts .

Q. What purification techniques are effective post-synthesis?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) to isolate the product from unreacted morpholine/byproducts .
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, confirmed via melting point analysis (~180–185°C) .

Q. How to validate the purity of synthesized this compound?

  • TLC : Compare Rf values against standards under UV light .
  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~6.2 min .

Advanced Research Questions

Q. How do substituents at the 5 and 7 positions influence metal-chelating properties?

  • Steric Effects : Morpholinomethyl groups enhance steric hindrance, reducing coordination flexibility compared to smaller substituents (e.g., Cl or Br). This affects metal selectivity (e.g., preference for Cu²⁺ over Fe³⁺) .
  • Electronic Effects : Electron-donating morpholine groups increase electron density on the quinoline ring, stabilizing metal complexes. Spectrophotometric titration (e.g., Job’s plot) quantifies binding stoichiometry (e.g., 1:2 metal-ligand ratio) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) to compare IC50 values under consistent conditions (pH 7.4, 37°C) .
  • Metal Complexation Studies : Test free ligand vs. metal complexes (e.g., Co²⁺ or Zn²⁺) to isolate mechanisms (e.g., oxidative stress vs. enzyme inhibition) .

Q. How can computational methods predict reactivity in substitution reactions?

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., C5/C7 electrophilicity) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) to prioritize synthetic analogs for testing .

Q. What structural features contribute to fluorescence properties?

  • Planarity : Rigid quinoline core and extended conjugation (evidenced by X-ray crystallography) enhance fluorescence quantum yield (Φ ~0.45) .
  • Substituent Effects : Morpholinomethyl groups reduce aggregation-caused quenching (ACQ), improving signal-to-noise ratio in cellular imaging .

Q. What in vitro models assess anticancer potential?

  • Apoptosis Assays : Measure caspase-3 activation in HeLa cells via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • ROS Detection : Use DCFH-DA probe to quantify reactive oxygen species (ROS) generation in treated cancer cells .

Q. How do halogen vs. morpholine substituents affect crystal packing?

  • Hydrogen Bonding : Morpholine groups form O–H···N interactions (d = 2.7 Å) instead of halogen bonds, leading to dimeric structures rather than π-stacked layers .

Methodological Notes

  • Safety Protocols : Always use fume hoods when handling morpholine (volatile, toxic) and formaldehyde (carcinogenic) .
  • Data Reproducibility : Report reaction conditions (solvent, temperature) and instrument parameters (e.g., NMR field strength) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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